molecular formula C21H17N3OS B11569326 (2Z)-2-[(1-propyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[(1-propyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Katalognummer: B11569326
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: CRRQNMPPLDHYPU-UNOMPAQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a thiazole and benzimidazole ring system, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-propyl-1H-indole-3-carbaldehyde with a thiazole derivative under specific reaction conditions . The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then cyclized with a benzimidazole derivative to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Analyse Chemischer Reaktionen

2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, modulating their activity and leading to the observed biological effects . The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE include other indole derivatives and benzimidazole-thiazole hybrids. Some examples are:

The uniqueness of 2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE lies in its specific structural arrangement, which imparts distinct biological properties and makes it a valuable compound for scientific research.

Eigenschaften

Molekularformel

C21H17N3OS

Molekulargewicht

359.4 g/mol

IUPAC-Name

(2Z)-2-[(1-propylindol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C21H17N3OS/c1-2-11-23-13-14(15-7-3-5-9-17(15)23)12-19-20(25)24-18-10-6-4-8-16(18)22-21(24)26-19/h3-10,12-13H,2,11H2,1H3/b19-12-

InChI-Schlüssel

CRRQNMPPLDHYPU-UNOMPAQXSA-N

Isomerische SMILES

CCCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Kanonische SMILES

CCCN1C=C(C2=CC=CC=C21)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.